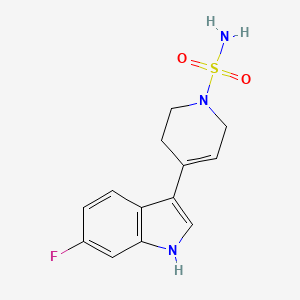![molecular formula C28H29Cl2N5O5S2 B10835468 2-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-N-(dimethylsulfamoyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B10835468.png)
2-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-N-(dimethylsulfamoyl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29649907-Compound-25 is a small molecular drug known for its selective inhibition propertiesThe compound is particularly noted for its ability to penetrate the central nervous system and its activity in preclinical pharmacokinetic and pharmacodynamic models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID29649907-Compound-25 involves multiple steps, including the formation of a spirocyclopropyl structure. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. The synthetic route often involves scaffold hopping and optimization of precursor molecules .
Industrial Production Methods
Industrial production of PMID29649907-Compound-25 requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
PMID29649907-Compound-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
PMID29649907-Compound-25 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential in treating neurological disorders due to its central nervous system penetration.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
The mechanism of action of PMID29649907-Compound-25 involves its selective inhibition of specific molecular targets. The compound binds to its target proteins, leading to the modulation of downstream signaling pathways. This interaction results in the desired pharmacological effects, such as the inhibition of disease-related processes. The molecular targets and pathways involved include various enzymes and receptors that play crucial roles in cellular functions .
Properties
Molecular Formula |
C28H29Cl2N5O5S2 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
2-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-N-(dimethylsulfamoyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C28H29Cl2N5O5S2/c1-34(2)42(37,38)33-27(36)17-8-9-22-23(14-17)41-28(31-22)35-12-10-18(11-13-35)39-15-19-25(32-40-26(19)16-6-7-16)24-20(29)4-3-5-21(24)30/h3-5,8-9,14,16,18H,6-7,10-13,15H2,1-2H3,(H,33,36) |
InChI Key |
FJNHJIMGAHRBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(4-Chloro-2-fluorophenyl)carbamoylamino]-4-[cyclohexyl(2-methylpropyl)amino]phenoxy]acetic acid](/img/structure/B10835398.png)
![5-[2-Cyclohexyl-2-fluoroethyl]-6-fluoro-5H-imidazo[4,3-a]isoindole](/img/structure/B10835412.png)
![5-(2-Cyclohexyl-2-fluoroethyl)-5,6-dihydroimidazo[5,1-a]isoquinoline](/img/structure/B10835418.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835433.png)
![6-[3-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B10835435.png)
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-5,5-dioxo-6H-benzo[b][1,5]benzoxathiepine-9-carboxylic acid](/img/structure/B10835439.png)
![1-Cyclohexyl-2-(10-fluoro-4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaen-7-yl)ethanol](/img/structure/B10835441.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835445.png)

![7-Bromo-5-[3,3-dimethyl-4-(methylsulfonyl)-1-piperazinyl]imidazo[1,5-a]pyridine](/img/structure/B10835466.png)
![[4-[1-hydroxy-2-(7-methyl-6-phenyl-5H-pyrrolo[1,2-c]imidazol-5-yl)ethyl]piperidin-1-yl]-phenylmethanone](/img/structure/B10835470.png)

![N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B10835473.png)
![8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B10835476.png)
